
(4R)-4-hydroxyhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Oxohexane-3-ol is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a ketone group at the fifth position and a hydroxyl group at the third position of a hexane chain. Its unique structure allows it to participate in various chemical reactions and makes it valuable in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Oxohexane-3-ol can be achieved through several methods. One common approach involves the reduction of 5-oxohexanoic acid using a suitable reducing agent such as sodium borohydride (NaBH4) under controlled conditions. Another method includes the oxidation of ®-5-hydroxyhexane-3-ol using oxidizing agents like pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the production of ®-5-Oxohexane-3-ol may involve catalytic hydrogenation of 5-oxohexanoic acid using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Oxohexane-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-oxohexanoic acid, 5-hydroxyhexanoic acid.
Reduction: ®-5-hydroxyhexane-3-ol.
Substitution: Various substituted hexane derivatives.
Wissenschaftliche Forschungsanwendungen
®-5-Oxohexane-3-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-5-Oxohexane-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-5-Oxohexane-3-ol
- 5-Hydroxyhexane-3-one
- 5-Oxohexanoic acid
Uniqueness
®-5-Oxohexane-3-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-5-Oxohexane-3-ol. Its specific functional groups also make it versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
106353-47-3 |
---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(4R)-4-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h6,8H,3-4H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
ODWYTDVNWFBCLV-ZCFIWIBFSA-N |
SMILES |
CCC(CC(=O)C)O |
Isomerische SMILES |
CC[C@H](CC(=O)C)O |
Kanonische SMILES |
CCC(CC(=O)C)O |
Synonyme |
2-Hexanone, 4-hydroxy-, (4R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.